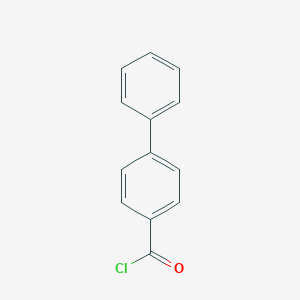
4-苯基苯甲酰氯
概述
描述
Synthesis Analysis
The synthesis of 4-Phenylbenzoyl chloride and related compounds involves various chemical reactions and methodologies. Studies have highlighted the use of multi-component reactions, such as those involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, catalyzed by inexpensive and environmentally friendly catalysts like K2CO3, indicating a preference for green chemistry approaches in modern synthesis routes (Laroum et al., 2019).
Molecular Structure Analysis
The molecular structure of 4-Phenylbenzoyl chloride facilitates its reactivity and function as a building block in organic synthesis. Its structure allows for various chemical transformations, making it a versatile intermediate for the synthesis of heterocyclic compounds and dyes, as evidenced by its use in generating diverse heterocyclic compounds (Gomaa & Ali, 2020).
Chemical Reactions and Properties
4-Phenylbenzoyl chloride undergoes numerous chemical reactions, exploiting its acyl chloride functionality for the formation of amides, esters, and other derivatives. The compound's reactivity towards nucleophiles, such as amines and alcohols, enables the synthesis of a broad range of chemical entities with potential biological activities. The synthesis and transformations of related heterocyclic compounds highlight the chemical versatility and reactivity of 4-phenylbenzoyl derivatives (Rossi* et al., 2014).
科学研究应用
“4-Phenylbenzoyl Chloride” is a primary amino compound that has been studied extensively in the context of biological studies and as an electroluminescent device . It is also used to study the effects of alkylation on biological systems . This compound exhibits mesomorphic properties, which have applications in various fields including information display systems, thermography, holography, gas-liquid chromatography or spectroscopy, medicine, polymer chemistry, laser technology, opto- and microelectronics, and other innovative fields of science and technology .
-
Chemical Synthesis : 4-Phenylbenzoyl Chloride is often used as a reagent in the synthesis of various chemical compounds . It can participate in various reactions to form new compounds, contributing to the diversity of chemical structures that can be synthesized.
-
Pharmaceuticals : In the pharmaceutical industry, 4-Phenylbenzoyl Chloride can be used as an intermediate in the synthesis of drugs . Its reactivity allows it to be transformed into a variety of different structures, making it a valuable tool in drug discovery and development.
-
Material Science : Given its properties, 4-Phenylbenzoyl Chloride could potentially be used in the development of new materials . For example, it could be used to synthesize polymers with specific properties.
-
Electronics : As mentioned earlier, 4-Phenylbenzoyl Chloride has been studied for its use in electroluminescent devices . This could potentially lead to its use in the production of displays, lighting, or other electronic devices.
-
Chemical Synthesis : 4-Phenylbenzoyl Chloride is often used as a reagent in the synthesis of various chemical compounds . It can participate in various reactions to form new compounds, contributing to the diversity of chemical structures that can be synthesized.
-
Pharmaceuticals : In the pharmaceutical industry, 4-Phenylbenzoyl Chloride can be used as an intermediate in the synthesis of drugs . Its reactivity allows it to be transformed into a variety of different structures, making it a valuable tool in drug discovery and development.
-
Material Science : Given its properties, 4-Phenylbenzoyl Chloride could potentially be used in the development of new materials . For example, it could be used to synthesize polymers with specific properties.
-
Electronics : As mentioned earlier, 4-Phenylbenzoyl Chloride has been studied for its use in electroluminescent devices . This could potentially lead to its use in the production of displays, lighting, or other electronic devices.
安全和危害
4-Phenylbenzoyl chloride is classified as dangerous and hazardous. It can cause severe skin burns and eye damage, and it may be corrosive to metals . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .
属性
IUPAC Name |
4-phenylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVUWCPKMYXOKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065693 | |
| Record name | [1,1'-Biphenyl]-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylbenzoyl chloride | |
CAS RN |
14002-51-8 | |
| Record name | [1,1′-Biphenyl]-4-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylbenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014002518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4-carbonyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-phenylbenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYLBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QS928042D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


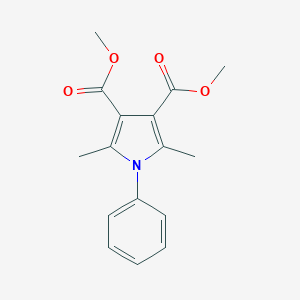
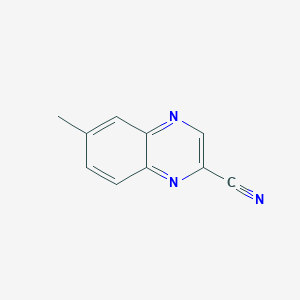
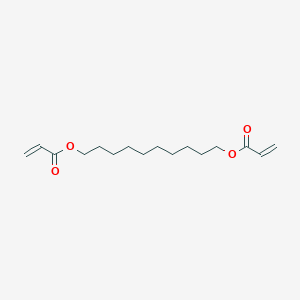
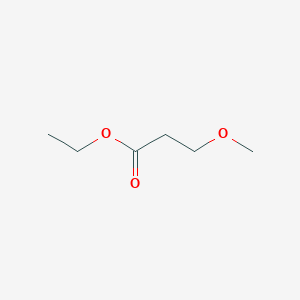
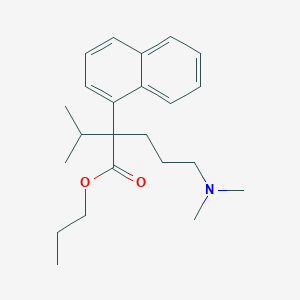
![[R-(R*,R*)]-tartaricacid,sodiumsalt](/img/structure/B83216.png)
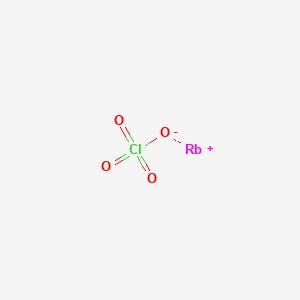
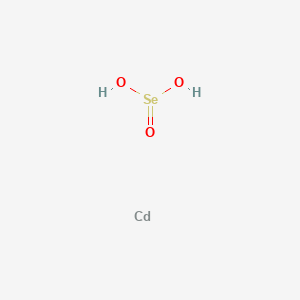
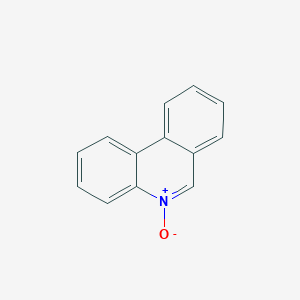
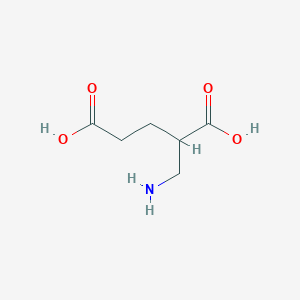
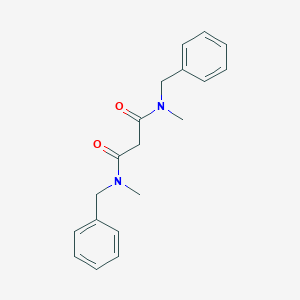
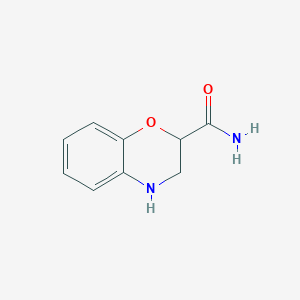
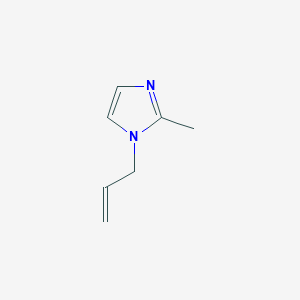
![3-Ethoxyspiro[3.5]non-2-en-1-one](/img/structure/B83230.png)